Welcome to the BenchChem Online Store!
molecular formula C7H6O2S B8607413 3-Methyl-alpha-oxo-2-thiopheneacetaldehyde

3-Methyl-alpha-oxo-2-thiopheneacetaldehyde

Cat. No. B8607413
M. Wt: 154.19 g/mol
InChI Key: QAGGWJINWOPLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04940710

Procedure details

A 34.9 g portion of selenium dioxide was dissolved in a mixture of 85 ml of dioxane and 10 ml of water with stirring and heating to 55°-60° C. A 40 g portion of -acetyl-3-methylthiophene was added and the mixture was refluxed for 6 hours, then cooled, diluted with dioxane, filtered and evaporated to dryness. The residue was dissolved in ether and the crystals which formed collected, giving 12.03 g of 3-methyl-α-oxo-2-thiopheneacetaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[C:4]([C:7]1[S:8][CH:9]=[CH:10][C:11]=1[CH3:12])(=[O:6])[CH3:5]>O1CCOCC1.O>[CH3:12][C:11]1[CH:10]=[CH:9][S:8][C:7]=1[C:4](=[O:6])[CH:5]=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
85 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating to 55°-60° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
CUSTOM
Type
CUSTOM
Details
the crystals which formed
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC=C1)C(C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.